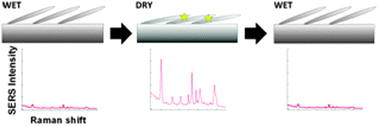Controllable and reversible hot spot formation on silver nanorod arrays†
Chemical Communications Pub Date: 2013-11-07 DOI: 10.1039/C3CC45899G
Abstract
Reversible hot spot formation is achieved for free-standing silver nanorod (AgNR) arrays fabricated by oblique angle deposition and modified with a hydrophilic surface coating.


Recommended Literature
- [1] Flower-like Ag coated with molecularly imprinted polymers as a surface-enhanced Raman scattering substrate for the sensitive and selective detection of glibenclamide†
- [2] Energy landscapes for ellipsoids in non-uniform AC electric fields†
- [3] Inside front cover
- [4] Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis†
- [5] Copper based coordination polymers based on metalloligands: utilization as heterogeneous oxidation catalysts†
- [6] Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymerization†
- [7] Determination of 129I in aerosols using pyrolysis and AgI–AgCl coprecipitation separation and accelerator mass spectrometry measurements†
- [8] A novel surfactant silica gel modified carbon paste electrode in micellar media for selective determination of diminazene aceturate in the presence of its stabilizer
- [9] β-Cyclodextrin for design of alumina supported cobalt catalysts efficient in Fischer–Tropsch synthesis†
- [10] Treatment of nonwoven polypropylene to increase adsorption of SARS-CoV-2 spike protein†










